2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Descripción
Propiedades
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-8-11-24(12-9-14)18(25)13-26-20-15(5-4-10-21-20)19-22-16-6-2-3-7-17(16)23-19/h2-7,10,14H,8-9,11-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKYSVFWALGQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the benzodiazole and pyridine intermediates These intermediates are then coupled through a sulfanyl linkage
Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The benzodiazole and pyridine intermediates are coupled using a thiol reagent to form the sulfanyl linkage.
Introduction of Piperidine Moiety: The final step involves the reaction of the coupled intermediate with 4-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of benzodiazole and pyridine derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one ()
- Structural Differences: Replaces the pyridine-sulfanyl group with a pyrrolidinone ring.
- Piperidinyl ethanone is retained, suggesting similar pharmacokinetic profiles.
- Biological Relevance : Benzimidazole derivatives are associated with antitumor and antimicrobial activities .
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one ()
- Structural Differences: Substitutes the pyridine-sulfanyl and methylpiperidine groups with an oxazolidinone ring.
- Functional Implications: Oxazolidinones are known for antibacterial activity (e.g., linezolid), but the absence of a sulfanyl group may reduce redox-modulating capabilities compared to the target compound .
- Crystallographic Data : Exhibits hydrogen-bonding networks (N–H···N, C–H···O), suggesting stable crystal packing, a feature likely shared by the target compound due to its aromatic systems .
Pyridin-2(1H)-one Derivatives ()
- Structural Differences: Replace the benzodiazolyl group with substituted phenyl rings but retain the pyridinone core.
- Functional Implications : Demonstrated antioxidant activity (up to 79.05% DPPH scavenging) and moderate antibacterial effects. The target compound’s sulfanyl group could enhance radical scavenging via thiol-mediated mechanisms .
- Molecular Docking : Pyridin-2-one derivatives showed binding affinities correlated with experimental MIC values, suggesting the target compound’s piperidine and benzodiazolyl groups may optimize receptor interactions .
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone ()
- Structural Differences : Features a sulfanylidene-thiazolidine group instead of methylpiperidine.
- Functional Implications : Thiazolidine rings are associated with antidiabetic and antimicrobial activities. The target compound’s methylpiperidine may offer better CNS penetration due to increased lipophilicity .
Comparative Data Table
Research Findings and Implications
- Antioxidant Potential: The sulfanyl group in the target compound may outperform pyrrolidinone- or oxazolidinone-containing analogs in redox activity .
- Antimicrobial Optimization : Combining benzodiazolyl (DNA intercalation) and methylpiperidine (bioavailability) motifs could enhance efficacy against pathogens like S. aureus .
- Crystallographic Stability : Analogous H-bonding in benzodiazolyl derivatives () suggests the target compound may form stable crystals, aiding in formulation .
Actividad Biológica
The compound 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole ring fused with a pyridine moiety, connected via a sulfanyl linkage to a piperidine derivative. The molecular formula is with a molecular weight of approximately 430.6 g/mol. The structure can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms:
Molecular Targets
- The compound may interact with various proteins and enzymes, altering their activity.
Pathways Involved
- It potentially influences critical signaling pathways related to cell proliferation, apoptosis, and inflammation.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, related compounds in the same chemical family have shown promising activity against the Ebola virus (EBOV). Research indicates that certain derivatives exhibit effective inhibition of viral entry by targeting the NPC1 protein involved in EBOV infection.
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
| Toremifene (Control) | 0.38 | 7 |
These findings suggest that modifications to the benzodiazole and piperidine structures can enhance antiviral potency while maintaining selectivity.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The results indicate that while exhibiting antiviral properties, certain derivatives maintain low cytotoxicity levels, making them viable candidates for further development.
Study on Antiviral Efficacy
A comprehensive study focused on the synthesis and biological evaluation of related benzimidazole-piperidine hybrids demonstrated significant antiviral activity against EBOV. The study utilized recombinant reporter EBOV to assess efficacy and cell viability assays for cytotoxicity.
Key Findings:
- Compounds were synthesized through a convergent strategy involving chlorination and substitution reactions.
- The most active compounds exhibited submicromolar activity against EBOV.
In Silico Studies
In silico predictions regarding absorption, distribution, metabolism, and excretion (ADME) suggest that some derivatives possess favorable drug-like properties. These predictions are essential for guiding future experimental studies and optimizing lead compounds for clinical development.
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step protocols, typically starting with the formation of the benzodiazole-pyridine core via condensation reactions, followed by sulfanyl group introduction using thiol-nucleophile reactions. Piperidine derivatives are coupled via nucleophilic substitution or amidation. Key intermediates (e.g., benzodiazole precursors) are characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (1H/13C) for structural validation. Mass spectrometry (MS) confirms molecular weight .
Q. Which spectroscopic techniques are essential for confirming its structure and purity?
- 1H/13C NMR : Identifies proton environments (e.g., piperidine methyl groups at δ ~1.2 ppm, benzodiazole aromatic protons at δ ~7.5–8.5 ppm) .
- High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~600 cm⁻¹) .
Q. What are the initial steps in assessing its pharmacokinetic properties?
- Solubility : Use shake-flask method in buffers (pH 1–7.4) to determine aqueous solubility.
- Lipophilicity : Measure logP via HPLC or octanol-water partitioning.
- Metabolic stability : Perform in vitro liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
- Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products .
- Temperature control : Reflux conditions (80–120°C) for cyclization steps, monitored via TLC .
Q. How can contradictions in biological activity data across assays be resolved?
- Dose-response curves : Validate IC50/EC50 values across multiple replicates.
- Assay specificity : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
- Control compounds : Include known inhibitors/agonists to benchmark activity .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Simulate binding to receptors (e.g., kinases) using crystal structures from the PDB.
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .
Q. How is crystallographic data analyzed for structural confirmation?
Q. What strategies are used in structure-activity relationship (SAR) studies?
- Core modifications : Replace benzodiazole with oxadiazole (electron-withdrawing groups alter π-π stacking) .
- Substituent effects : Compare 4-methylpiperidine vs. morpholine analogs to assess solubility/bioavailability trade-offs .
Q. How can low aqueous solubility be addressed during formulation?
- Prodrug design : Introduce phosphate esters at the ethanone moiety for enhanced solubility.
- Excipient screening : Test cyclodextrins or PEG-based carriers via phase-solubility studies .
Q. How is target engagement validated in cellular models?
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and assess activity loss.
- Fluorescence tagging : Label the compound with Cy5 or FITC for confocal microscopy localization studies .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
